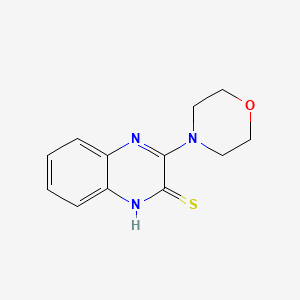
3-Morpholinoquinoxaline-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Morpholinoquinoxaline-2-thiol: is a heterocyclic compound that features a quinoxaline core substituted with a morpholine ring and a thiol group
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 3-Morpholinoquinoxaline-2-thiol typically begins with quinoxaline derivatives. One common starting material is 2,3-dichloroquinoxaline.
Reaction with Morpholine: The first step involves the nucleophilic substitution of one of the chlorine atoms in 2,3-dichloroquinoxaline with morpholine. This reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Introduction of Thiol Group: The second step involves the introduction of the thiol group. This can be achieved by reacting the intermediate product with thiourea in the presence of a base such as sodium ethoxide in ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and improve yield.
化学反応の分析
Types of Reactions
Oxidation: 3-Morpholinoquinoxaline-2-thiol can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding quinoxaline-2-thiol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Quinoxaline-2-thiol.
Substitution: Various alkyl or acyl derivatives of this compound.
科学的研究の応用
Chemistry
In organic synthesis, 3-Morpholinoquinoxaline-2-thiol is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown potential as a bioactive molecule with applications in drug discovery. It exhibits various pharmacological activities, including antimicrobial, antifungal, and anticancer properties .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 3-Morpholinoquinoxaline-2-thiol exerts its effects involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
Similar Compounds
Quinoxaline-2-thiol: Lacks the morpholine ring, making it less soluble and potentially less bioavailable.
2-Morpholinoquinoxaline: Lacks the thiol group, reducing its ability to form covalent bonds with biological targets.
3-Methylquinoxaline-2-thiol:
Uniqueness
3-Morpholinoquinoxaline-2-thiol is unique due to the presence of both the morpholine ring and the thiol group. This combination enhances its solubility, bioavailability, and reactivity, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
3-morpholin-4-yl-1H-quinoxaline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c17-12-11(15-5-7-16-8-6-15)13-9-3-1-2-4-10(9)14-12/h1-4H,5-8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUCUUYMSDTOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-carbamoylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2845627.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide](/img/structure/B2845628.png)
![N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2845629.png)
![1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2845631.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B2845634.png)



![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2845640.png)
![2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N-(3-METHYLPHENYL)BUTANAMIDE](/img/structure/B2845642.png)
![N-(4-ACETYLPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2845645.png)
![2-phenyl-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2845646.png)
![2-{[6-(Acetylamino)-3-pyridinyl]sulfanyl}nicotinic acid](/img/structure/B2845648.png)
![2-(8-(3-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2845649.png)
